

Technical Dossier: Ethyl 2-pyrrolidin-1-ylpropanoate and Related Isomers

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Compound of Interest

Compound Name: Ethyl 2-pyrrolidin-1-ylpropanoate

Cat. No.: B2728560

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Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry for a comprehensive technical guide on **Ethyl 2-pyrrolidin-1-ylpropanoate**. A critical challenge encountered during the compilation of this report is the absence of a registered CAS (Chemical Abstracts Service) number for this specific chemical name in publicly accessible scientific databases. The lack of a unique CAS identifier precludes the definitive retrieval of validated experimental data, established protocols, and associated biological pathways for **Ethyl 2-pyrrolidin-1-ylpropanoate**.

The molecular formula for the requested compound is $C_9H_{17}NO_2$. It is important to note that multiple structural isomers share this formula, each with a unique CAS number and distinct physicochemical and biological properties. This guide, therefore, provides available technical information on closely related and structurally verified isomers of **Ethyl 2-pyrrolidin-1-ylpropanoate** to aid researchers in distinguishing between these compounds and to highlight the current data landscape.

Section 1: Isomer Identification and Physicochemical Properties

Due to the ambiguity surrounding "**Ethyl 2-pyrrolidin-1-ylpropanoate**," we present data for two structurally confirmed isomers: Ethyl 3-pyrrolidin-1-ylpropanoate and Ethyl (S)-1-ethylpyrrolidine-2-carboxylate.

Property	Ethyl 3-pyrrolidin-1-ylpropanoate	Ethyl (S)-1-ethylpyrrolidine-2-carboxylate
Synonyms	Ethyl 1-pyrrolidinepropanoate, 1-Pyrrolidinepropanoic acid, ethyl ester	Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
CAS Number	6317-35-7[1]	938-54-5[2]
Molecular Formula	C ₉ H ₁₇ NO ₂ [1]	C ₉ H ₁₇ NO ₂ [2]
Molecular Weight	171.24 g/mol [1]	171.24 g/mol [2]
IUPAC Name	ethyl 3-pyrrolidin-1-ylpropanoate[1]	ethyl (2S)-1-ethylpyrrolidine-2-carboxylate[2]

Section 2: Synthesis and Experimental Protocols

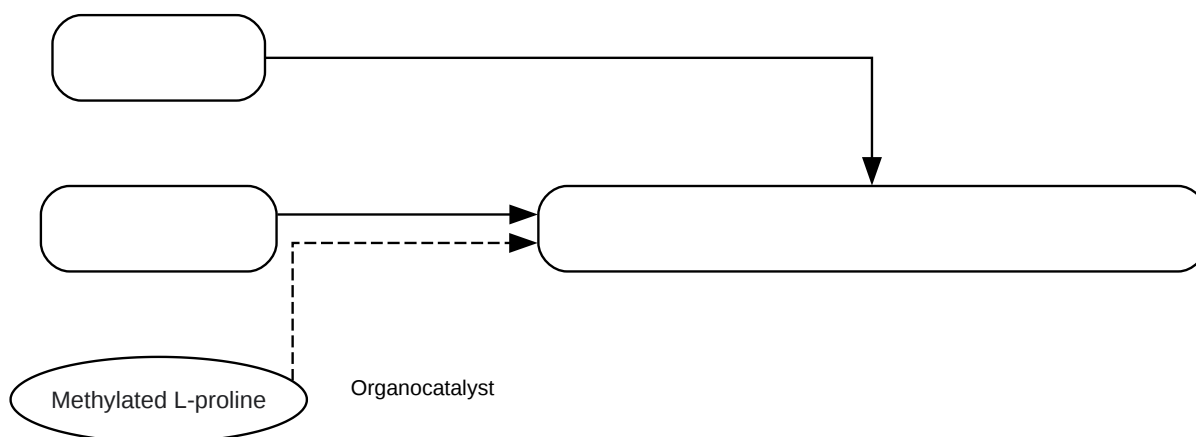
Detailed experimental protocols for the synthesis of "**Ethyl 2-pyrrolidin-1-ylpropanoate**" are not available due to the absence of its definitive identification in scientific literature. However, synthesis methods for related compounds provide insight into potential synthetic routes.

Synthesis of a Structurally Related Compound: Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

A study reports the synthesis of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate via a single-step reaction of ethyl isobutyrate with N-phenylmaleimide.[3]

Experimental Protocol: The synthesis is achieved through an organocatalytic asymmetric Michael addition. In the presence of methylated L-proline as an organocatalyst, the compound was obtained in a 96% isolated yield with a reaction time of 6 hours.[3] The product was characterized as a white powder soluble in polar organic solvents.[3]

Diagram of Synthetic Pathway:



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Caption: Synthesis of a substituted pyrrolidine derivative.

Section 3: Biological Activity and Signaling Pathways

Information regarding the biological activity and associated signaling pathways of "**Ethyl 2-pyrrolidin-1-ylpropanoate**" is unavailable. Research on structurally similar compounds can, however, offer potential areas for investigation.

For instance, the synthesized ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was evaluated for its anti-inflammatory and analgesic potential.^[3]

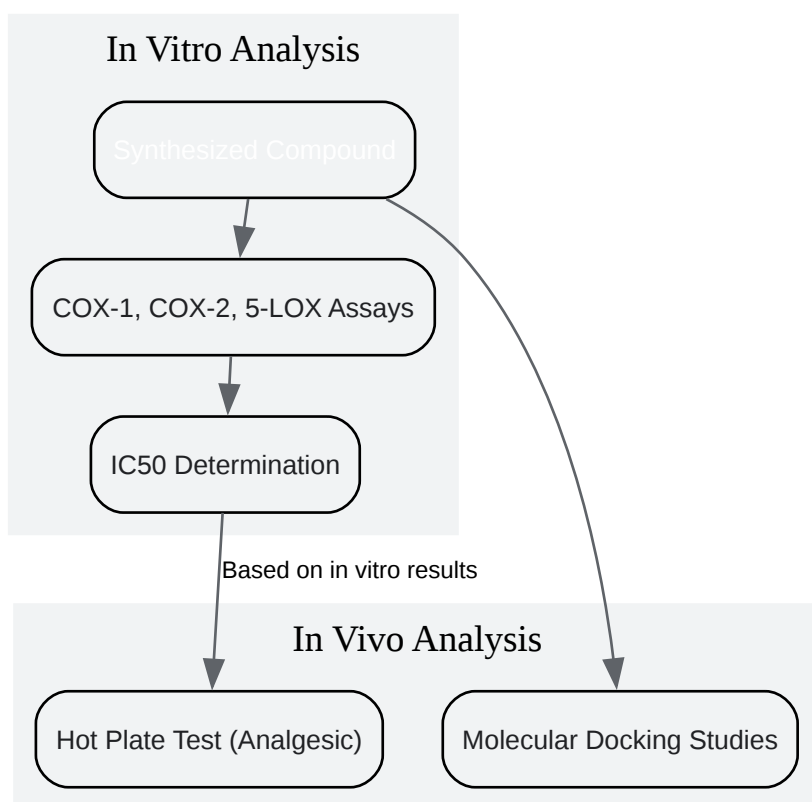
In Vitro Anti-inflammatory Activity

The compound demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.^[3]

Concentration (µg/mL)	% Inhibition (5-LOX)
1000	79.40[3]
500	69.90[3]
250	60.20[3]
125	51.90[3]
62.50	44.80[3]

The calculated IC₅₀ value for 5-LOX inhibition was 105 µg/mL.[3] For COX-1, the compound showed inhibition levels from 64.79% to 31.53% at concentrations from 1000 to 62.50 µg/mL, with an IC₅₀ of 314 µg/mL.[3]

Illustrative Experimental Workflow:



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Caption: Workflow for evaluating the bioactivity of a novel compound.

Conclusion

The primary impediment to providing a comprehensive technical guide on **Ethyl 2-pyrrolidin-1-ylpropanoate** is the lack of a specific CAS number, which is fundamental for accurate data retrieval in chemical and biological sciences. While the molecular formula $C_9H_{17}NO_2$ is defined, it corresponds to multiple isomers with distinct properties. This report has summarized the available information on structurally confirmed isomers and related compounds to provide a contextual understanding for researchers. Future investigations should prioritize the unambiguous identification and characterization of **Ethyl 2-pyrrolidin-1-ylpropanoate** to enable targeted research into its properties and potential applications.

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References

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